molecular formula C₆H₁₂O₈ B1147183 D-Galacturonic Acid Monohydrate CAS No. 91510-62-2

D-Galacturonic Acid Monohydrate

Cat. No. B1147183
CAS RN: 91510-62-2
M. Wt: 212.15
InChI Key:
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Description

D-Galacturonic Acid Monohydrate is an oxidized form of D-galactose . . It is also used as a standard reference material for the quantification of the analyte .


Synthesis Analysis

D-Galacturonic acid monohydrate is used in the synthesis of N-(D-galacturonoyl) amino acids and dipeptides . The primary source of commercial D-Galacturonic acid is the hydrolysis of pectin .


Molecular Structure Analysis

The molecular formula of D-Galacturonic Acid Monohydrate is C6H10O7.H2O . The molecular weight is 212.15 . The SMILES string representation is O.OC1OC@@HC@H[C@H]1O)C(O)=O .


Chemical Reactions Analysis

The degradation of galacturonic acid has been studied, with the activation energy and the frequency factor for the degradation estimated to be 131 kJ/mol and 4.81 × 1012 s−1, respectively .


Physical And Chemical Properties Analysis

D-Galacturonic Acid Monohydrate is a solid, white to off-white substance . It has an optical activity of [α]20/D +53±2°, 5 hr, c = 10% in H2O . It has a water impurity level of 5-12% .

Scientific Research Applications

1. Synthesis of N-(D-galacturonoyl) Amino Acids and Dipeptides D-Galacturonic acid monohydrate is used in the synthesis of N-(D-galacturonoyl) amino acids and dipeptides . These compounds have potential applications in various fields, including drug delivery and tissue engineering.

Standard Reference Material

D-Galacturonic acid monohydrate is used as a standard reference material for the quantification of analytes in certain types of polysaccharides . This is particularly useful in the analysis of complex biological samples.

Anti-proliferative Activity

D-Galacturonic acid monohydrate has been studied for its anti-proliferative activity towards human tumor cell lines . This suggests potential applications in cancer research and treatment.

Component of Pectin

D-Galacturonic acid monohydrate is a component of pectin, a polysaccharide found in the cell walls of plants . Pectin has numerous applications, including as a gelling agent in food, a stabilizer in fruit juices and dairy drinks, and a source of dietary fiber.

Research in Carbohydrate Chemistry

As a monosaccharide, D-Galacturonic acid monohydrate is of interest in carbohydrate chemistry . It can be used to study the properties of sugars and their derivatives, and to develop new synthetic methods and reactions.

6. Potential Use in Drug Delivery Systems The ability of D-Galacturonic acid monohydrate to form gels and its biocompatibility suggest potential uses in drug delivery systems . For example, it could be used to create hydrogels that can encapsulate and release drugs in a controlled manner.

Safety and Hazards

D-Galacturonic Acid Monohydrate is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical-resistant rubber gloves and chemical safety goggles, is advised .

Relevant Papers Several papers have been identified that provide further information on D-Galacturonic Acid Monohydrate . These papers cover topics such as its synthesis, chemical reactions, and applications in biochemical research and pharmaceuticals.

Mechanism of Action

Target of Action:

D-Galacturonic acid is a sugar acid and an oxidized form of D-galactose. Its primary target is pectin , where it exists as the polymer polygalacturonic acid . In its open form, D-galacturonic acid has an aldehyde group at C1 and a carboxylic acid group at C6 .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other ions, influence the stability and efficacy of D-Galacturonic Acid Monohydrate. For example, low pH may enhance its solubility, while high temperatures could lead to degradation.

: Debra Mohnen, "Pectin structure and biosynthesis," Current Opinion in Plant Biology 2008, 11:266–277. doi: 10.1016/j.pbi.2008.03.006.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for D-Galacturonic Acid Monohydrate involves the oxidation of D-Galactose to D-Galactonic Acid, followed by the dehydration of D-Galactonic Acid to D-Galactono-1,4-lactone, and finally the oxidation of D-Galactono-1,4-lactone to D-Galacturonic Acid Monohydrate.", "Starting Materials": [ "D-Galactose", "Sodium hydroxide (NaOH)", "Sodium chlorite (NaClO2)", "Sodium bromide (NaBr)", "Sodium bisulfite (NaHSO3)", "Sodium carbonate (Na2CO3)", "Hydrochloric acid (HCl)", "Ethanol (C2H5OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Oxidation of D-Galactose to D-Galactonic Acid", "D-Galactose + NaOH + NaClO2 + NaBr → D-Galactonic Acid + NaBrO3 + NaCl + H2O", "Step 2: Dehydration of D-Galactonic Acid to D-Galactono-1,4-lactone", "D-Galactonic Acid + NaHSO3 + Na2CO3 → D-Galactono-1,4-lactone + Na2SO4 + CO2 + H2O", "Step 3: Oxidation of D-Galactono-1,4-lactone to D-Galacturonic Acid Monohydrate", "D-Galactono-1,4-lactone + NaOH + O2 → D-Galacturonic Acid Monohydrate + H2O" ] }

CAS RN

91510-62-2

Product Name

D-Galacturonic Acid Monohydrate

Molecular Formula

C₆H₁₂O₈

Molecular Weight

212.15

Origin of Product

United States

Q & A

Q1: Why was D-Galacturonic Acid Monohydrate included in the newly designed medium for axenic cultivation of Entamoeba dispar?

A1: While the research paper [] doesn't explicitly state the reason for including D-Galacturonic Acid Monohydrate in the new medium, it does highlight that this compound, along with gluconic acid and dihydroxyacetone, replaced glucose from the original casein-free yeast extract-iron-serum (YI-S) medium. This suggests that D-Galacturonic Acid Monohydrate might serve as an alternative energy source for Entamoeba dispar growth, potentially playing a role in its carbohydrate metabolism. Further research on the metabolic pathways of Entamoeba dispar and the utilization of D-Galacturonic Acid Monohydrate is necessary to confirm this hypothesis.

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